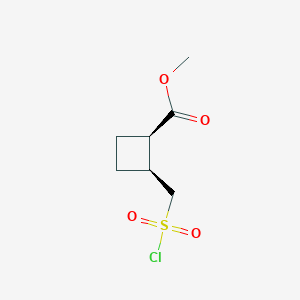

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate

Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound characterized by a chlorosulfonylmethyl substituent at the 2-position and a methyl ester group at the 1-position. The (1R,2S) stereochemistry confers distinct reactivity and stereoelectronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The chlorosulfonyl group (-SO₂Cl) is a highly reactive moiety, enabling nucleophilic substitution or elimination reactions, while the ester group provides versatility for further functionalization (e.g., hydrolysis to carboxylic acids) .

Properties

IUPAC Name |

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGONYZKDZLEM-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate typically involves a multi-step process:

Formation of the Cyclobutane Ring: : The initial step often involves the cycloaddition reaction to form the cyclobutane ring, which is crucial for the structural integrity of the compound.

Introduction of the Chlorosulfonylmethyl Group: : This step generally includes the substitution reaction where a suitable precursor, such as cyclobutane, reacts with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonylmethyl group.

Esterification: : The final step involves the esterification of the resulting intermediate with methanol to produce this compound.

Industrial Production Methods: Industrial production of this compound necessitates scalable and cost-effective methodologies. Key approaches include:

Batch Processing: : Utilized for smaller scale production, allowing precise control over reaction conditions.

Continuous Flow Processing: : Employed for larger scale manufacturing, improving efficiency and consistency.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions to produce sulfone derivatives, increasing its reactivity and potential application range.

Reduction: : Reduction reactions typically result in the conversion of the sulfonyl group to a sulfide group, altering the compound's properties significantly.

Substitution: : Common substitution reactions involve the replacement of the chlorine atom in the chlorosulfonyl group with various nucleophiles, leading to a diverse array of derivatives.

Common Reagents and Conditions: Reactions involving Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate often utilize reagents such as:

Oxidizing Agents: : e.g., Hydrogen peroxide, Potassium permanganate.

Reducing Agents: : e.g., Lithium aluminum hydride, Sodium borohydride.

Nucleophiles: : e.g., Amines, Alcohols.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate serves as a versatile building block for the synthesis of complex organic molecules, enabling the development of new materials and compounds.

Biology and Medicine: Biologically, this compound is investigated for its potential as a pharmacophore, contributing to the development of new drugs, especially those targeting specific molecular pathways involved in diseases.

Industry: Industrially, it finds application in the development of advanced materials, such as polymers and resins, due to its unique reactivity and structural properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors, modulating their activity through covalent binding or allosteric modulation. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutane derivatives with carboxylate esters and diverse substituents are widely explored for their stereochemical complexity and applications in drug discovery. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Physical and Spectroscopic Properties

Biological Activity

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate, also known by its CAS number 2416218-89-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁ClO₄S, with a molecular weight of approximately 226.68 g/mol. The compound features a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate moiety, which may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClO₄S |

| Molecular Weight | 226.68 g/mol |

| CAS Number | 2416218-89-6 |

| Purity | ≥95% |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Preliminary studies suggest that the chlorosulfonyl group may facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or enzyme activity. This mechanism is critical in understanding how the compound could influence cellular processes.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of sulfonamide-containing compounds. This compound may exert similar effects by inhibiting pro-inflammatory cytokines or modulating immune responses.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study investigating the antimicrobial properties of chlorosulfonyl derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for several derivatives .

- Inflammation Inhibition : Another research effort explored the anti-inflammatory potential of sulfonamide derivatives. Results demonstrated that these compounds could reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating a pathway through which this compound may exert anti-inflammatory effects .

- Cytotoxicity Studies : In vitro cytotoxicity assays have been performed on various cancer cell lines using structurally related compounds. These studies revealed that certain derivatives induce apoptosis in cancer cells via caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.